molecular formula C24H20N4O4 B2840376 2-amino-N-(3,4-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903342-47-2

2-amino-N-(3,4-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Cat. No. B2840376
CAS RN: 903342-47-2
M. Wt: 428.448
InChI Key: HTGIZJDDTPUEMW-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Photoluminescent Materials

  • Blue-Shifted Acid-Responsive Photoluminescence: A study by Outlaw et al. (2016) explored the photoluminescent properties of 6-Amino-8-cyanobenzo[1,2-b]indolizines, which share a similar core structure with the compound . These materials exhibit unique pH-dependent optical properties, including a dramatic blue shift in fluorescence emission upon protonation. This behavior is due to C-protonation and loss of aromaticity, rather than the anticipated N-protonation (Outlaw, Zhou, Bragg, & Townsend, 2016).

Heterocyclic Chemistry

  • Synthesis and Biological Activity: Cyanoacetamide, a key component in the synthesis of similar compounds, is utilized in heterocyclic chemistry for creating various derivatives with potential antitumor and antioxidant activities. A study by Bialy and Gouda (2011) elaborates on this synthesis process and its implications in medicinal chemistry (Bialy & Gouda, 2011).

Organic Synthesis

  • Synthesis of Fused Heterocycles: The compound's structure lends itself to the synthesis of various heterocyclic compounds. Soršak et al. (1998) discussed the preparation of fused substituted 3-aminopyranones and pyrimidin-4-ones using a similar synthesis pathway (Soršak, Stanovnik, & Grdadolnik, 1998).

Dyeing and Biological Activities

  • Arylazothiazole Disperse Dyes: Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including selenopheno derivatives, demonstrating high efficiency in dyeing polyester fibers and exhibiting promising antioxidant, antitumor, and antimicrobial activities. These findings suggest potential applications in creating biologically active fabrics (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Antibacterial Activities

  • Derivatives with Antibacterial Properties: Bildirici et al. (2007) synthesized compounds from a similar class that demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Electrochromic Materials

  • Anodic Electrochromic Aromatic Polyamides: A study by Liou and Chang (2008) on aromatic polyamides containing triphenylamine moieties, a structure related to the compound , revealed their potential in electrochromic applications. These materials displayed good solubility and thermal stability, suggesting their suitability for various industrial applications (Liou & Chang, 2008).

properties

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-14-9-10-17(12-15(14)2)26-24(30)20-19-8-3-4-11-27(19)22(21(20)25)23(29)16-6-5-7-18(13-16)28(31)32/h3-13H,25H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGIZJDDTPUEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3,4-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

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